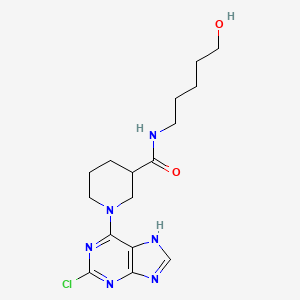
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is a compound with the molecular formula C43H26N4 and a molecular weight of 598.71 g/mol . It is a derivative of benzonitrile, where three carbazolyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile typically involves the reaction of 2,4,6-tribromobenzonitrile with carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mécanisme D'action
The mechanism of action of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile in OLEDs involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The carbazolyl groups act as electron donors, while the nitrile group acts as an electron acceptor. This donor-acceptor interaction facilitates the reverse intersystem crossing from the triplet to the singlet state, resulting in efficient light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Similar structure but with a triazine core instead of a benzonitrile core.
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Another TADF material with a different substituent pattern.
Uniqueness
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is unique due to its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Propriétés
Formule moléculaire |
C43H26N4 |
|---|---|
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
2,4,6-tri(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H |
Clé InChI |
GXGRTYKSPGSAJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
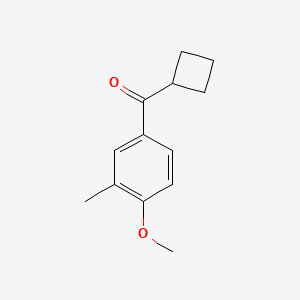

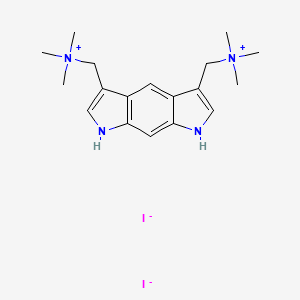
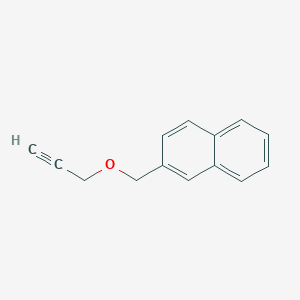
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
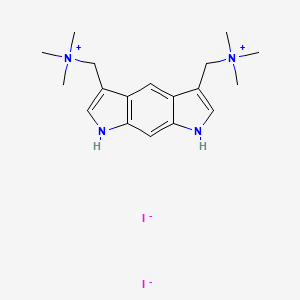
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
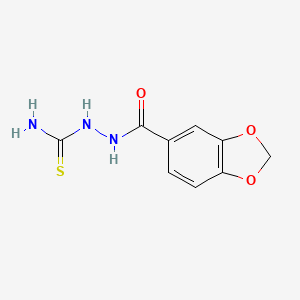
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


